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Introduction
Enoxacin is a synthetic fluoroquinolone antibiotic that serves as a powerful molecular probe for

investigating the intricate processes of bacterial DNA replication. Its well-defined mechanism of

action, targeting the essential type II topoisomerase enzymes—DNA gyrase and

topoisomerase IV—makes it an invaluable tool for dissecting the roles of these enzymes in

DNA topology, replication fork progression, and chromosome segregation. These application

notes provide a comprehensive overview of enoxacin's utility in the laboratory, complete with

detailed experimental protocols and quantitative data to facilitate its use in research and drug

development.

Enoxacin exerts its bactericidal effects by forming a stable ternary complex with the

topoisomerase and DNA, trapping the enzyme in its cleavage-competent state.[1][2] This leads

to the accumulation of double-strand DNA breaks, inhibition of DNA synthesis, and the

induction of the SOS DNA damage response, ultimately resulting in cell death.[3][4] The

differential sensitivity of DNA gyrase and topoisomerase IV to enoxacin in various bacterial

species further allows for the elucidation of the primary roles of these enzymes in different

organisms.[5]
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The following tables summarize the inhibitory activity of enoxacin against key bacterial

topoisomerases and its minimum inhibitory concentrations (MICs) against a range of bacterial

species.

Table 1: Inhibitory Concentration (IC50) of Enoxacin against Bacterial Topoisomerases

Enzyme Organism IC50 (µg/mL)

DNA Gyrase Enterococcus faecalis 27.8

Topoisomerase IV Enterococcus faecalis 9.30

Data sourced from reference[6].

Table 2: Minimum Inhibitory Concentration (MIC) of Enoxacin against Various Bacterial

Species

Bacterial Species MIC Range (mg/L) MIC90 (mg/L)

Enterobacteriaceae 0.12 - 1.0 ≤ 0.25 - 2

Pseudomonas aeruginosa - 2

Staphylococcus aureus 1 - 2 2

Streptococcus spp. 16 - 32 8 - 32

Neisseria gonorrhoeae - ≤ 0.25

Haemophilus influenzae - ≤ 0.25

Acinetobacter calcoaceticus - 4

Data compiled from references[1][2].

Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing enoxacin to study bacterial

DNA replication.
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Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of enoxacin to inhibit the ATP-dependent supercoiling of

relaxed plasmid DNA by DNA gyrase.

Materials:

Purified bacterial DNA gyrase (subunits GyrA and GyrB)

Relaxed circular plasmid DNA (e.g., pBR322)

Enoxacin stock solution (dissolved in a suitable solvent, e.g., DMSO)

5X Gyrase Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8

mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50%

(w/v) glycerol.

Stop Solution/Loading Dye: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5

mg/mL Bromophenol Blue.

Chloroform:isoamyl alcohol (24:1)

Agarose gel (1%) in TAE or TBE buffer

Ethidium bromide or other DNA stain

Microcentrifuge tubes

Incubator at 37°C

Gel electrophoresis apparatus and power supply

Gel documentation system

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1671340?utm_src=pdf-body
https://www.benchchem.com/product/b1671340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For each

30 µL reaction, combine:

6 µL of 5X Gyrase Assay Buffer

0.5 µL of relaxed pBR322 DNA (final concentration ~15 µg/mL)

20.2 µL of sterile distilled water

Aliquot Master Mix: Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.

Add Enoxacin: Add 0.3 µL of enoxacin solution at various concentrations to the respective

tubes. For a negative control, add 0.3 µL of the solvent (e.g., DMSO).

Enzyme Dilution: Dilute the DNA gyrase enzyme in Dilution Buffer to the appropriate

concentration.

Initiate Reaction: Add 3 µL of the diluted DNA gyrase to each tube. For a DNA-only control,

add 3 µL of Dilution Buffer without the enzyme. Mix gently by pipetting.

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

Stop Reaction: Terminate the reaction by adding 30 µL of Stop Solution/Loading Dye and 30

µL of chloroform:isoamyl alcohol. Vortex briefly and centrifuge for 1 minute.

Agarose Gel Electrophoresis: Carefully load 20 µL of the upper aqueous phase onto a 1%

agarose gel.

Run Gel: Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front

has migrated an adequate distance.

Visualize Results: Stain the gel with ethidium bromide and visualize the DNA bands under

UV light using a gel documentation system. The supercoiled DNA will migrate faster than the

relaxed DNA. Inhibition of supercoiling will be observed as a decrease in the intensity of the

supercoiled DNA band and an increase in the relaxed DNA band with increasing enoxacin
concentrations.
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Protocol 2: Topoisomerase IV Decatenation Inhibition
Assay
This assay assesses the ability of enoxacin to inhibit the decatenation of kinetoplast DNA

(kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

Materials:

Purified bacterial topoisomerase IV (subunits ParC and ParE)

Kinetoplast DNA (kDNA)

Enoxacin stock solution

5X Topoisomerase IV Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium

glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 50 µg/mL albumin.[7]

Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 1 mM DTT, 1

mM EDTA, and 40% (v/v) glycerol.[7]

Stop Solution/Loading Dye

Chloroform:isoamyl alcohol (24:1)

Agarose gel (1%) in TAE or TBE buffer

Ethidium bromide or other DNA stain

Microcentrifuge tubes

Incubator at 37°C

Gel electrophoresis apparatus and power supply

Gel documentation system

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1671340?utm_src=pdf-body
https://www.benchchem.com/product/b1671340?utm_src=pdf-body
https://www.inspiralis.com/assets/technical-documents/E-v2.coli-topo-IV-Decatenation-Assay-Protocol.pdf
https://www.inspiralis.com/assets/technical-documents/E-v2.coli-topo-IV-Decatenation-Assay-Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: On ice, prepare a master mix. For each 30 µL reaction, combine:

6 µL of 5X Topoisomerase IV Assay Buffer

2 µL of kDNA (final concentration ~6.7 µg/mL)

18.7 µL of sterile distilled water

Aliquot Master Mix: Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.

Add Enoxacin: Add 0.3 µL of enoxacin solution at various concentrations to the respective

tubes. Include a solvent control.

Enzyme Dilution: Dilute the topoisomerase IV enzyme in Dilution Buffer.

Initiate Reaction: Add 3 µL of the diluted topoisomerase IV to each tube. For a DNA-only

control, add 3 µL of Dilution Buffer. Mix gently.

Incubation: Incubate the reactions at 37°C for 30 minutes.

Stop Reaction: Stop the reaction by adding 30 µL of Stop Solution/Loading Dye and 30 µL of

chloroform:isoamyl alcohol. Vortex and centrifuge.[7]

Agarose Gel Electrophoresis: Load 20 µL of the aqueous phase onto a 1% agarose gel.

Run Gel: Perform electrophoresis.

Visualize Results: Stain the gel and visualize. Catenated kDNA remains in the well, while

decatenated minicircles migrate into the gel. Inhibition of decatenation is indicated by a

decrease in the amount of released minicircles.

Protocol 3: Bacterial DNA Synthesis Inhibition Assay
This assay measures the effect of enoxacin on the rate of DNA synthesis in whole bacterial

cells using radiolabeled thymidine incorporation.

Materials:

Bacterial culture in logarithmic growth phase
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Enoxacin stock solution

[³H]-Thymidine

Trichloroacetic acid (TCA), 5% and 10% solutions, ice-cold

Ethanol (70%), ice-cold

Scintillation vials and scintillation fluid

Liquid scintillation counter

Glass fiber filters

Filtration apparatus

Culture tubes and shaker incubator

Procedure:

Culture Preparation: Grow a bacterial culture to mid-log phase (e.g., OD₆₀₀ of 0.4-0.6).

Assay Setup: Aliquot the culture into tubes. Add enoxacin at various concentrations to the

tubes. Include a no-drug control.

Radiolabeling: Add [³H]-Thymidine to each tube to a final concentration of 1-5 µCi/mL.

Time Course Sampling: At various time points (e.g., 0, 5, 10, 15, 30 minutes) after adding the

radiolabel, withdraw aliquots (e.g., 100 µL) from each tube.

Precipitation: Immediately add the aliquot to a tube containing ice-cold 5% TCA to stop the

reaction and precipitate the DNA.

Washing: Collect the precipitate by vacuum filtration through a glass fiber filter. Wash the

filter sequentially with ice-cold 5% TCA and then with ice-cold 70% ethanol.

Scintillation Counting: Place the dried filter in a scintillation vial with scintillation fluid and

measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Plot the counts per minute (CPM) against time for each enoxacin
concentration. A decrease in the rate of [³H]-Thymidine incorporation indicates inhibition of

DNA synthesis.

Visualizations
The following diagrams illustrate the mechanism of action of enoxacin and a typical

experimental workflow.
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Caption: Mechanism of enoxacin action on bacterial DNA replication.
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Caption: Experimental workflow for DNA gyrase supercoiling inhibition assay.

Conclusion
Enoxacin remains a cornerstone for studying bacterial DNA replication. Its specific targeting of

DNA gyrase and topoisomerase IV provides a reliable method for investigating the functions of

these enzymes and for screening novel inhibitors. The protocols and data presented here offer

a practical guide for researchers to effectively utilize enoxacin in their studies of bacterial

physiology and in the development of new antimicrobial agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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